4-morpholin-4-ylbutanoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-morpholin-4-ylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c10-8(11)2-1-3-9-4-6-12-7-5-9/h1-7H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNHMBKXVXNJADT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50206792 | |
| Record name | 4-Morpholinebutanoic acid (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50206792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5807-09-0 | |
| Record name | 4-Morpholinebutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5807-09-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Morpholinebutyric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005807090 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Morpholinebutanoic acid (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50206792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations in Academic Studies
Advanced Synthetic Routes for 4-Morpholin-4-ylbutanoic Acid
The creation of this compound and its chiral derivatives is achieved through various synthetic protocols, ranging from direct multi-step approaches to sophisticated catalytic methods for stereocontrol.
While this compound is an achiral molecule, its derivatives often possess stereogenic centers, making stereoselective synthesis a critical area of study. Catalytic methods are at the forefront of producing these chiral molecules with high enantiomeric purity. researchgate.netekb.eg The synthesis of specific enantiomers is crucial as different stereoisomers can have vastly different biological activities. springernature.com
Modern organic synthesis employs chiral catalysts to guide reactions toward a desired stereochemical outcome. researchgate.net For instance, the synthesis of chiral α-amino acid derivatives of the butanoic acid chain can be achieved through catalytic asymmetric methods. mdpi.com Strategies such as the nickel-catalyzed arylation for creating all-carbon tetra-substituted alkenes highlight the importance of ligands in controlling regio- and stereoselectivity. rsc.org Similarly, catalytic stereoselective routes have been developed for complex molecules like furanoside and nucleoside derivatives, which could conceptually be applied to derivatives of this compound. diva-portal.org These catalytic systems, which may involve Lewis acids or Brønsted acids, are designed to create specific three-dimensional structures, a key feature in the synthesis of diverse spirooxindoles and other complex scaffolds. nih.gov
Multi-step synthesis provides a logical and planned approach to constructing complex molecules from simpler starting materials. youtube.comlibretexts.org A common and direct multi-step synthesis for this compound involves the reaction of morpholine (B109124) with a suitable four-carbon electrophile. lookchem.com
A typical route includes:
N-Alkylation: Morpholine is reacted with an ester of a 4-halobutanoic acid, such as methyl 4-bromobutyrate. lookchem.com This reaction forms the intermediate methyl 4-(morpholin-4-yl)butanoate.
Hydrolysis: The resulting ester is then hydrolyzed, typically under basic or acidic conditions, to yield the final carboxylic acid product, this compound. lookchem.com
This sequence is a fundamental example of building a more complex molecule through a series of reliable and well-understood reactions. youtube.com Continuous flow techniques are also being explored to combine multiple reaction steps into a single, efficient operation for multi-step synthesis. rsc.org For more complex targets that incorporate the this compound structure, synthesis may involve coupling it as a suitably protected derivative in a later stage of a longer synthetic sequence. vulcanchem.com
In asymmetric synthesis, achieving a high enantiomeric yield is paramount for producing a single, desired enantiomer. researchgate.netekb.eg This is particularly relevant for chiral derivatives of this compound used in pharmaceutical research. vulcanchem.com Optimization involves the careful selection of chiral auxiliaries, catalysts, and reaction conditions.
Key strategies for optimizing enantiomeric yield include:
Recyclable Chiral Auxiliaries: One effective method involves using a recyclable chiral auxiliary, which is temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction. For example, a method for the large-scale synthesis of (S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic acid utilizes a Ni(II) complex with a glycine (B1666218) Schiff base and a recyclable chiral ligand. mdpi.com After the key alkylation step, the auxiliary is removed and can be reused, making the process more cost-effective and sustainable. mdpi.com
Catalyst and Condition Screening: The choice of catalyst is critical. For instance, in the synthesis of spiroindolones, BINOL-derived phosphoric acid catalysts have been used to achieve high enantioselectivity. nih.gov Optimizing reaction parameters such as temperature, solvent, and the stoichiometry of reagents is also essential. It was found in one large-scale synthesis that only a small excess of the base and alkylating reagent was needed to achieve the optimal yield and stereochemical outcome. mdpi.com
Dynamic Kinetic Resolution: This powerful technique combines a rapid racemization of the starting material with a stereoselective reaction, theoretically allowing for a 100% yield of a single enantiomer. unipd.it Lipase-catalyzed enantioselective acylation combined with a racemization catalyst is a common example of this approach. unipd.it
Derivatization and Analog Synthesis for Structure-Activity Relationship (SAR) Studies
Derivatization of this compound is a key strategy in medicinal chemistry to explore structure-activity relationships (SAR). By systematically modifying different parts of the molecule, researchers can identify which structural features are essential for biological activity. e3s-conferences.org
The butanoic acid portion of the molecule offers several sites for modification to probe its interaction with biological targets. The carboxylic acid group is a common handle for creating a variety of derivatives.
| Modification Type | Example Compound | Context/Application |
| Amine Introduction | (2S)-2-amino-4-(morpholin-4-yl)butanoic acid ambeed.com | Creates a chiral amino acid analog for incorporation into peptides or as a standalone pharmacophore. |
| Amide Formation | 5-morpholin-4-ylpentanoic acid (4-pyridin-3-ylphenyl)amide nih.gov | The carboxylic acid is converted to an amide, a common bioisostere, to alter properties like stability and hydrogen bonding capacity. |
| Chain Extension | 5-morpholin-4-ylpentanoic acid hydrochloride molaid.com | The four-carbon chain is extended to a five-carbon chain to optimize spacing and binding interactions. |
| Amide with Morpholine | 4-morpholino-4-oxobutanoic acid uit.no | The terminal carboxylic acid is converted into an amide using another morpholine unit. |
These modifications allow for fine-tuning of the molecule's physicochemical properties and its fit within a biological target. nih.govacs.org
Altering the morpholine ring itself or the scaffold to which it is attached is another important strategy in SAR studies. e3s-conferences.org While direct substitution on the saturated morpholine ring of the parent compound is challenging, analogs are often synthesized by starting with pre-substituted morpholine derivatives. These modifications can influence the compound's potency, selectivity, and pharmacokinetic properties.
SAR studies on various morpholine-containing compounds have revealed several key principles:
Aromatic Substitution: In many drug candidates, the morpholine moiety is attached to an aromatic ring. Substitutions on this ring can drastically alter activity. For example, in a series of KCNQ2 potassium channel openers, adding fluorine atoms to the phenyl ring attached to the morpholine was crucial for blocking undesirable metabolism and improving the drug's profile. nih.gov
Introduction of Alkyl Groups: The addition of alkyl groups at certain positions of the morpholine ring has been shown to increase the anticancer activity of some compounds. e3s-conferences.org
Halogenation: Introducing halogens to an aromatic ring connected to the morpholine can enhance inhibitory activity against certain cell lines. e3s-conferences.org
These studies highlight that the morpholine ring is not just a passive solubilizing group but an active component of the pharmacophore whose interactions can be modulated through strategic substitutions. e3s-conferences.orgnih.gov
Incorporation into Complex Heterocyclic Systems
This compound serves as a valuable building block in the field of medicinal chemistry for the synthesis of complex heterocyclic systems. Its utility stems from its bifunctional nature, possessing a terminal carboxylic acid and a tertiary amine within the morpholine ring. The carboxylic acid group is a particularly useful handle for synthetic transformations, most commonly participating in amide bond-forming reactions. nih.gov This reaction, often referred to as amide coupling, is one of the most frequently used transformations in drug discovery. nih.govasiaresearchnews.com
The general strategy involves the reaction of the carboxylic acid moiety of this compound with a primary or secondary amine present on a different heterocyclic scaffold. To facilitate this transformation, the carboxylic acid is typically activated using a variety of coupling reagents. growingscience.commychemblog.com Common reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in combination with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP). nih.govgrowingscience.com Another widely used activating agent is HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which is highly effective for creating an active ester that readily reacts with amines. growingscience.commychemblog.com
This synthetic approach allows for the direct linkage of the morpholino-butanoic fragment to a wide array of nitrogen-containing heterocycles, leading to the creation of novel and structurally diverse molecules. A notable application is in the synthesis of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors, a class of drugs used in the management of diabetes. google.comgoogleapis.comnih.gov In this context, this compound can be coupled with an amine-containing heterocyclic core to produce the final drug candidate or a key intermediate. google.com The morpholine group itself is a desirable feature in drug design, as it can enhance physicochemical properties such as aqueous solubility and metabolic stability, and participate in crucial interactions with biological targets.
The table below outlines the general methodology for incorporating this compound into more complex structures.
| Reaction Type | Reactants | Coupling Reagents/Conditions | Resulting Linkage | Target Compound Class Example |
| Amide Coupling | This compound, Amine-substituted heterocycle | HATU/DIPEA in DMF; or EDC/HOBt in DCM | Amide Bond (-CONH-) | DPP-IV Inhibitors |
This table illustrates a common synthetic pathway. Specific conditions may vary based on the substrate.
Methodologies for Impurity Profiling and Control in Synthesis
The control of impurities in active pharmaceutical ingredients (APIs) and their intermediates is a critical aspect of drug development and manufacturing, governed by strict regulatory guidelines from bodies like the International Conference on Harmonisation (ICH). researchgate.neteuropa.euijcrt.org Impurity profiling—the identification, quantification, and characterization of unwanted chemicals—is essential to ensure the safety and efficacy of the final drug product. ijrti.org For a synthetic intermediate like this compound, a robust impurity control strategy is imperative.
Impurities can originate from various sources, including the starting materials, unwanted side reactions during synthesis, or degradation of the product. researchgate.netijrti.org For instance, impurities present in the morpholine starting material, such as ethylenediamine, can react to form dimeric impurities in subsequent steps, impacting the quality of the final product. researchgate.net Therefore, a comprehensive control strategy involves monitoring the process from starting materials to the final intermediate. cambrex.com
The process of managing impurities follows a structured approach encompassing detection, identification, and control.
Detection and Quantification: High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for detecting and quantifying impurities in pharmaceutical intermediates. nih.gov Its versatility allows for the separation of the main compound from structurally similar impurities. For enhanced separation efficiency and speed, Ultra-High-Performance Liquid Chromatography (UHPLC) may be employed. researchgate.net Gas Chromatography (GC) is also utilized, particularly for analyzing volatile impurities or residual solvents. researchgate.net For certain trace-level impurities, derivatization may be necessary to enable detection and quantification. researchgate.net
Identification and Characterization: Once an impurity is detected, its structure must be elucidated. Hyphenated techniques are particularly powerful for this purpose. ijcrt.org Liquid Chromatography-Mass Spectrometry (LC-MS) provides the molecular weight of the impurity and, through tandem MS (MS/MS), its fragmentation pattern, offering vital clues to its structure. ijcrt.org For unambiguous structural confirmation, the impurity may need to be isolated, often using preparative HPLC, and then analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net
Control Strategies: Control of impurities is achieved through a multi-faceted approach. It begins with sourcing high-purity starting materials and reagents. researchgate.net The manufacturing process itself is carefully designed and optimized to minimize the formation of by-products. "Fate and purge" studies may be conducted, where known impurities are intentionally added (spiked) into the process to understand if they are removed (purged) by subsequent steps like crystallization or extraction. cambrex.comeuropa.eu This data helps establish appropriate controls and specifications for each stage of the synthesis, ensuring that impurities are controlled at safe levels well below the thresholds mandated by ICH guidelines. europa.eucambrex.comeuropa.eu
The following table summarizes the key analytical methods used in the impurity profiling of this compound.
| Methodology | Primary Purpose | Information Obtained |
| High-Performance Liquid Chromatography (HPLC) | Separation and Quantification | Purity level, detection and measurement of non-volatile impurities. nih.gov |
| Gas Chromatography (GC) | Separation and Quantification | Detection and measurement of volatile impurities and residual solvents. researchgate.net |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification | Molecular weight and fragmentation patterns of impurities. ijcrt.org |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structure Elucidation | Definitive chemical structure of isolated impurities. researchgate.net |
This table provides an overview of common analytical techniques for impurity analysis.
Pharmacological Investigations and Biological Activities
Potential Therapeutic Applications and Disease Models
Analgesic Properties and Nociceptive PathwaysAnalgesics are substances that relieve pain. Pain signals are transmitted through complex nociceptive pathways from the peripheral nervous system to the brain.nih.govmdpi.comamegroups.orgThe analgesic properties of compounds can be assessed using various animal models that measure their response to noxious stimuli, such as the acetic acid-induced writhing test and the formalin test.nih.govmdpi.comThese tests help to determine whether a compound acts on central or peripheral pain pathways.
Until specific research on 4-morpholin-4-ylbutanoic acid is conducted and published, any discussion of its pharmacological activities would be unfounded.
Antimicrobial Activity and Mechanisms
Direct research into the antimicrobial properties of this compound as a standalone agent is limited. However, the morpholine (B109124) ring is a key structural motif present in various compounds investigated for antimicrobial effects. Patent literature occasionally includes morpholine derivatives in broad claims for compounds with potential anti-bacterial effects, though specific data on this compound itself is not detailed. google.com The primary relevance of this compound in this context is as a precursor for more complex molecules that may exhibit such properties.
Role in Anti-cancer Research
There is no substantial evidence to suggest that this compound itself is a focus of anti-cancer research. Its significance in this field is indirect, serving as a potential building block in the synthesis of more complex heterocyclic compounds. The morpholine scaffold is of interest in medicinal chemistry for its favorable physicochemical properties, which can be incorporated into larger molecules designed to interact with cancer-related biological targets.
Exploration in Neurodegenerative Disease Research
The exploration of this compound in the context of neurodegenerative diseases such as Alzheimer's and schizophrenia is not well-documented. However, patent literature mentions its inclusion in the development of compounds for treating a range of diseases, which can include conditions like Alzheimer's disease. google.com This suggests its potential use as a fragment or intermediate in the synthesis of novel therapeutic agents aimed at targets within the central nervous system. The compound (2S)-2-amino-4-morpholin-4-ylbutanoic acid is noted as an impurity related to the synthesis of Cobicistat. chemicalbook.com
Involvement in HIV Treatment (e.g., Cobicistat related compounds)
The most significant and well-documented role of this compound is as a critical intermediate in the synthesis of Cobicistat. nih.govgoogle.comgoogle.com Cobicistat is a pharmacokinetic enhancer used in the treatment of HIV-1. nih.gov It does not possess anti-HIV activity itself but works by inhibiting cytochrome P450 3A (CYP3A) enzymes. nih.gov These enzymes are responsible for metabolizing certain antiretroviral drugs. By inhibiting CYP3A, Cobicistat boosts the blood plasma levels of co-administered HIV medications like atazanavir (B138) or darunavir, thereby enhancing their therapeutic effect. nih.gov
The synthesis of Cobicistat involves the coupling of a derivative of this compound with other chemical moieties to form the final, complex molecule. nih.govgoogle.com Specifically, Cobicistat is a formal condensation product of (2S)-2-({(2-isopropyl-1,3-thiazol-4-yl)methylcarbamoyl}amino)-4-(morpholin-4-yl)butanoic acid with another complex amine. nih.gov Various patents detail the processes for preparing Cobicistat and its intermediates, highlighting the industrial importance of compounds like this compound in the production of modern pharmaceuticals. google.comgoogle.com
Table 1: Role of this compound and Related Compounds in HIV Treatment
| Compound/Drug | Chemical Role/Class | Mechanism of Action | Therapeutic Application |
|---|---|---|---|
| This compound | Synthetic Intermediate | Not applicable (precursor) | Used in the synthesis of Cobicistat. google.comgoogle.com |
| Cobicistat | Pharmacokinetic Enhancer | Cytochrome P450 3A (CYP3A) Inhibitor. nih.gov | Boosts the efficacy of other antiretroviral drugs in HIV-1 treatment. nih.gov |
| Atazanavir | Antiretroviral Drug | HIV Protease Inhibitor | Co-administered with Cobicistat for HIV-1 treatment. nih.gov |
| Darunavir | Antiretroviral Drug | HIV Protease Inhibitor | Co-administered with Cobicistat for HIV-1 treatment. nih.gov |
Structure Activity Relationship Sar and Molecular Design
Computational Chemistry and Molecular Docking Studies
Computational chemistry and molecular docking are essential tools for predicting how a ligand, such as 4-morpholin-4-ylbutanoic acid, might bind to a biological target, typically a protein receptor or enzyme. mdpi.com These studies provide insights into the binding conformation and the affinity of the molecule, guiding the design of more potent derivatives.
Molecular docking simulations for compounds containing a morpholine (B109124) ring often reveal its role in forming key interactions within a receptor's binding pocket. mdpi.com The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, while the ring itself can engage in hydrophobic or van der Waals interactions. researchgate.net The nitrogen atom, being a weak base, can also participate in hydrogen bonding.
In the case of this compound, docking studies would typically assess the interactions of both the morpholine ring and the butanoic acid chain. The carboxylic acid group is a crucial interaction point, capable of forming strong hydrogen bonds (acting as both a donor and acceptor) or ionic bonds (salt bridges) with positively charged amino acid residues like lysine (B10760008) or arginine in a binding site. The four-carbon chain provides conformational flexibility, allowing the molecule to adopt an optimal orientation to maximize its interactions with the target.
Table 1: Potential Molecular Interactions Predicted by Docking Studies
| Molecular Fragment | Potential Interaction Type | Interacting Amino Acid Residues (Examples) |
|---|---|---|
| Morpholine Oxygen | Hydrogen Bond Acceptor | Serine, Threonine, Tyrosine |
| Morpholine Nitrogen | Hydrogen Bond Acceptor | Asparagine, Glutamine |
| Morpholine Ring (CH2 groups) | Hydrophobic / van der Waals | Leucine, Isoleucine, Valine, Phenylalanine |
| Butanoic Acid Chain | Hydrophobic / van der Waals | Alanine, Valine |
| Carboxylic Acid (-COOH) | Hydrogen Bond Donor/Acceptor | Aspartate, Glutamate, Histidine |
| Carboxylate (-COO⁻) | Ionic Interaction (Salt Bridge) | Lysine, Arginine |
These computational predictions are foundational for understanding the molecule's potential biological targets and for the rational design of new analogs with improved affinity and selectivity.
Ligand-Receptor Interactions and Binding Affinity Analysis
Ligand-receptor interactions are the specific molecular contacts that occur when a compound binds to its biological target. The strength of these interactions collectively determines the binding affinity (often quantified by constants like Kᵢ or IC₅₀). For this compound, the key interactions governing its affinity would involve the features highlighted in docking studies.
The morpholine ring is considered a "privileged pharmacophore" because it can improve a molecule's pharmacokinetic properties, such as solubility and metabolic stability, while also contributing to binding. nih.gov The analysis of various morpholine-containing drugs shows that the ring's ability to engage in multiple types of non-covalent interactions is key to its success. nih.gov
Binding affinity analysis for derivatives of this compound would involve systematically modifying the structure and measuring the effect on binding. For example:
Modifying the Butanoic Chain: Shortening or lengthening the alkyl chain could determine the optimal distance between the morpholine ring and the carboxylic acid group for fitting into a specific binding pocket.
Substituting the Morpholine Ring: Adding substituents to the morpholine ring could explore additional hydrophobic pockets or form new hydrogen bonds, potentially increasing affinity.
Replacing the Carboxylic Acid: Converting the acid to an ester or amide would test the importance of the hydrogen-bonding and ionic character of the carboxyl group for receptor binding.
These analyses help to build a comprehensive SAR model, clarifying which structural features are essential for biological activity.
Pharmacophore Modeling and Lead Optimization
Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.govnih.gov A pharmacophore model for this compound would typically include features such as a hydrogen bond acceptor (from the morpholine oxygen), a hydrophobic region (the aliphatic parts of the ring and chain), and a hydrogen bond donor/acceptor or negative ionizable feature (from the carboxylic acid).
Table 2: Key Pharmacophoric Features of this compound
| Pharmacophoric Feature | Corresponding Chemical Group |
|---|---|
| Hydrogen Bond Acceptor (HBA) | Morpholine Oxygen, Carbonyl Oxygen |
| Hydrophobic (HY) | Morpholine Ring, Butanoic Chain |
| Hydrogen Bond Donor (HBD) | Carboxylic Acid Hydroxyl Group |
This model serves as a 3D query for screening large virtual libraries of compounds to find new, structurally diverse molecules that match the required features and are therefore likely to be active. nih.gov
During lead optimization, this pharmacophore model guides the modification of the initial compound to improve its properties. For this compound, optimization strategies could involve:
Rigidification: Introducing conformational constraints, such as double bonds or rings into the butanoic chain, to lock the molecule into its bioactive conformation, which can improve binding affinity.
Scaffold Hopping: Replacing the morpholine or butanoic acid core with a different chemical group that maintains the key pharmacophoric features but offers improved properties like novelty or better synthetic accessibility.
Conformational Analysis and its Impact on Biological Activity
The three-dimensional shape, or conformation, of a molecule is critical for its ability to bind to a receptor. Conformational analysis studies the different spatial arrangements of atoms that a molecule can adopt due to the rotation around its single bonds.
The morpholine ring itself is not planar and predominantly adopts a stable "chair" conformation. researchgate.net In this conformation, the substituents on the nitrogen can be in either an axial or equatorial position, which can influence how the molecule presents its features to a binding partner. Theoretical calculations have shown that for the simple morpholine ring, the equatorial chair conformer is generally more stable. researchgate.net
Understanding the preferred low-energy conformations and how they align with the requirements of a receptor's binding site is crucial. A molecule that can easily adopt its bioactive conformation without a significant energy penalty is more likely to be a potent binder. Conformational analysis helps explain why structurally similar analogs may have vastly different biological activities; a small structural change could drastically alter the preferred conformation and prevent effective binding. nih.gov
Advanced Research Applications and Future Directions
Applications as Building Blocks for Advanced Drug Discovery
The morpholine (B109124) moiety is widely recognized as a "privileged structure" in medicinal chemistry, frequently incorporated into bioactive molecules to improve their pharmacological profiles. The presence of the morpholine ring in 4-morpholin-4-ylbutanoic acid imparts favorable physicochemical properties, such as enhanced aqueous solubility and metabolic stability, which are highly desirable in drug candidates. The butanoic acid portion of the molecule provides a convenient handle for synthetic elaboration, allowing for its incorporation into larger, more complex molecular architectures.
The utility of morpholine-containing compounds in drug discovery is well-documented, with numerous approved drugs featuring this heterocyclic system. These compounds span a wide range of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders. The incorporation of the morpholine ring can lead to improved potency, selectivity, and pharmacokinetic properties. As a bifunctional building block, this compound can be used to introduce the advantageous morpholine scaffold into new chemical entities. For instance, the carboxylic acid group can be readily converted to amides, esters, or other functional groups, enabling the construction of diverse chemical libraries for high-throughput screening.
| Structural Feature | Advantage in Drug Discovery | Potential Application |
|---|---|---|
| Morpholine Ring | Improved aqueous solubility, metabolic stability, and favorable pharmacokinetic properties. | Introduction of a privileged scaffold into novel drug candidates. |
| Butanoic Acid Chain | Provides a reactive handle for chemical modification and allows for spatial positioning of the morpholine ring. | Synthesis of diverse chemical libraries and optimization of target binding. |
| Bifunctional Nature | Enables versatile synthetic transformations and incorporation into various molecular architectures. | Facilitates lead optimization and the development of new chemical entities. |
Integration into Peptidomimetics and Conjugates
Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved stability and oral bioavailability. The integration of non-natural amino acids and other synthetic scaffolds is a common strategy in the design of peptidomimetics. This compound, with its amino acid-like structure (a nitrogen-containing ring and a carboxylic acid), can be envisioned as a building block for the synthesis of novel peptidomimetics.
The morpholine ring can serve as a constrained surrogate for certain amino acid side chains or as a means to introduce a specific conformational bias into a peptide backbone. This can be particularly useful for stabilizing secondary structures like β-turns or for mimicking the spatial arrangement of key residues in a natural peptide ligand. The butanoic acid moiety allows for its incorporation into a peptide sequence via standard amide bond formation.
| Application Area | Potential Role of this compound | Rationale |
|---|---|---|
| Peptidomimetics | As a non-natural amino acid surrogate to introduce conformational constraints or mimic side-chain interactions. | The cyclic nature of the morpholine ring can impart structural rigidity. |
| Bioconjugation (e.g., ADCs) | As a component of a linker to connect a targeting moiety to a payload. | The bifunctional nature allows for attachment at both ends, and the morpholine can improve solubility. |
Development of Novel Research Probes and Tool Compounds
Chemical probes are small molecules used to study and manipulate biological systems. They are essential tools for target validation in drug discovery and for elucidating complex biological pathways. The development of high-quality chemical probes requires molecules with well-defined properties, including high potency, selectivity, and cellular activity.
The scaffold of this compound can serve as a starting point for the synthesis of novel chemical probes. By attaching a known pharmacophore to the carboxylic acid end of the molecule, the morpholine ring can be used to modulate the physicochemical properties of the resulting probe, potentially improving its cell permeability and target engagement in a cellular context.
Furthermore, the morpholine nitrogen or the butanoic acid chain could be functionalized with reporter groups, such as fluorescent dyes or biotin (B1667282) tags, to create probes for use in various biochemical and cell-based assays. For example, a fluorescently labeled derivative of a bioactive compound incorporating the this compound linker could be used to visualize the subcellular localization of its target protein through microscopy. Similarly, a biotinylated version could be used for affinity purification of the target protein from cell lysates for subsequent identification and characterization.
Emerging Methodologies in Photocatalysis for Derivatization
Photocatalysis has emerged as a powerful tool in modern organic synthesis, enabling the activation of strong chemical bonds under mild reaction conditions. Recent advancements in this field have demonstrated the ability to functionalize C-H bonds, including those found in saturated heterocycles like morpholine.
Visible-light-mediated photocatalysis offers a promising strategy for the derivatization of this compound. For instance, photocatalytic methods could be employed to introduce substituents at various positions on the morpholine ring, thereby creating a library of analogues with diverse chemical properties. This approach could provide access to novel chemical space that is not readily accessible through traditional synthetic methods.
The photocatalytic degradation of morpholine has been studied, indicating that the ring is susceptible to photocatalytic modification. By controlling the reaction conditions and the choice of photocatalyst, it may be possible to achieve selective functionalization rather than degradation. Furthermore, morpholine derivatives themselves have been shown to act as electron donors in photobiocatalytic systems, suggesting a potential dual role for this compound in certain photocatalytic reactions. The development of new photocatalytic methods for the derivatization of this compound could significantly expand its utility as a versatile building block in medicinal chemistry and chemical biology.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-morpholin-4-ylbutanoic acid, and how can reaction yields be maximized?
- Methodology :
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Nucleophilic substitution : React morpholine with 4-chlorobutanoyl chloride under basic conditions (e.g., K₂CO₃) in anhydrous THF. Monitor progress via TLC .
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Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol.
-
Yield optimization : Adjust stoichiometry (1:1.2 molar ratio of morpholine to acyl chloride) and reaction time (12–24 hours at 60°C). Characterize via ¹H/¹³C NMR and HPLC (>95% purity) .
Synthetic Route Conditions Yield (%) Purity (%) Nucleophilic substitution (THF, K₂CO₃) 60°C, 24h 72–78 95–98 Direct coupling (DCC, DMAP) RT, 12h 65–70 90–93
Q. How can the solubility of this compound be improved for in vitro assays?
- Methodology :
- Use co-solvents like DMSO (10–20% v/v) for stock solutions. For aqueous buffers (pH 7.4), employ β-cyclodextrin (5 mM) to enhance solubility via host-guest interactions .
- Validate solubility via dynamic light scattering (DLS) to confirm absence of aggregates.
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodology :
- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Store at 2–8°C in airtight containers.
- Neutralize spills with sodium bicarbonate and dispose via certified chemical waste services .
Advanced Research Questions
Q. How do steric and electronic effects of the morpholine ring influence the compound’s reactivity in nucleophilic substitutions?
- Methodology :
- Perform DFT calculations (B3LYP/6-311++G**) to analyze electron density distribution and steric hindrance around the morpholine nitrogen. Compare with experimental reactivity data (e.g., SN2 vs. SN1 pathways) .
- Use X-ray crystallography (SHELXL ) to resolve spatial arrangements and identify steric clashes.
Q. What analytical strategies resolve contradictions in reported pKa values for this compound?
- Methodology :
-
Conduct potentiometric titration across ionic strengths (0.1–1.0 M KCl) to account for activity coefficient variations.
-
Validate via UV-Vis spectroscopy (pH-dependent absorbance shifts) and compare with computational pKa predictions (MarvinSketch, ChemAxon) .
Reported pKa Method Conditions Reference 3.8 ± 0.2 Potentiometry 25°C, 0.1 M KCl Unpublished 4.1 ± 0.3 UV-Vis 25°C, PBS buffer Industry data
Q. How can the compound’s pharmacokinetic properties be predicted for preclinical studies?
- Methodology :
- Use in silico tools (SwissADME, pkCSM) to predict logP (lipophilicity), BBB permeability, and metabolic stability.
- Validate predictions with in vitro assays:
- Microsomal stability : Incubate with liver microsomes (1 mg/mL, NADPH, 37°C) and quantify remaining compound via LC-MS .
Data Analysis and Contradiction Management
Q. How should researchers address discrepancies in biological activity data across studies?
- Methodology :
- Perform meta-analysis using standardized protocols (e.g., PRISMA guidelines). Compare assay conditions (cell lines, incubation times, controls).
- Replicate key experiments under controlled variables (e.g., pH 7.4, 37°C, 5% CO₂) to isolate confounding factors .
Q. What computational tools are recommended for modeling interactions between this compound and protein targets?
- Methodology :
- Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to predict binding modes.
- Validate with SPR (surface plasmon resonance) to measure binding kinetics (ka, kd) .
Key Notes for Experimental Design
- Structural characterization : Prioritize single-crystal X-ray diffraction (SHELXL ) for unambiguous confirmation of stereochemistry.
- Data reproducibility : Include triplicate measurements and negative controls in all assays.
- Ethical reporting : Disclose solvent impurities, synthetic byproducts, and instrument calibration protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
